N-Boc-PEG10-alcohol

PEG linker solubility aqueous bioconjugation hydrophilic spacer

Heterobifunctional PEG linkers with inconsistent chain length introduce batch variability and compromise bioconjugate architecture. N-Boc-PEG10-alcohol (CAS 2238844-74-9) is a monodisperse, defined 10-unit PEG spacer with orthogonal Boc-amine and free hydroxyl groups. - Enables stepwise PROTAC/ADC assembly: hydroxyl for esterification, Boc for acid-labile amine protection - Systematic SAR optimization: uniform chain length (557.67 Da) vs. polydisperse alternatives - Available ≥98% purity, mg to kg quantities for reproducible cGMP-ready workflows

Molecular Formula C25H51NO12
Molecular Weight 557.7 g/mol
Cat. No. B15125833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-PEG10-alcohol
Molecular FormulaC25H51NO12
Molecular Weight557.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C25H51NO12/c1-25(2,3)38-24(28)26-4-6-29-8-10-31-12-14-33-16-18-35-20-22-37-23-21-36-19-17-34-15-13-32-11-9-30-7-5-27/h27H,4-23H2,1-3H3,(H,26,28)
InChIKeySXDGEPYJPQXRBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-PEG10-alcohol Properties & Procurement


N-Boc-PEG10-alcohol (CAS 2238844-74-9) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative consisting of a 10-unit ethylene glycol chain terminating in a tert-butyloxycarbonyl (Boc)-protected amine and a free primary hydroxyl group. Its molecular weight is 557.67 g/mol, and its computed partition coefficient (XLogP3-AA) is -1.1, indicating substantial hydrophilicity [1]. This compound belongs to the NHBoc-PEGn-OH family of linkers and serves as a foundational building block in bioconjugation chemistry. Its dual functionality enables sequential, controlled conjugation strategies: the hydroxyl group supports immediate esterification or etherification, while the Boc group remains inert until acid-mediated deprotection releases the reactive amine for subsequent amide bond formation. Typical commercial preparations achieve purity levels of ≥95% or ≥98% and are supplied in research-use-only quantities from milligrams to kilograms . For procurement and scientific selection, the monodisperse nature of this compound is critical—unlike polydisperse PEG variants, uniform chain length ensures batch-to-batch consistency and reproducible molecular architecture in final conjugates.

N-Boc-PEG10-alcohol Irreplaceability


Interchanging N-Boc-PEG10-alcohol with other PEG derivatives or linker classes without rigorous validation introduces substantial risk to conjugate performance. Linker chemistry is not modular; subtle variations in chain length, protecting group strategy, or terminal functionality directly modulate critical molecular parameters. Systematic variation of PEG linker length in PROTAC constructs is known to profoundly affect ternary complex formation and target degradation efficiency [1]. Substituting N-Boc-PEG10-alcohol with a shorter analog, such as N-Boc-PEG8-alcohol, reduces the physical separation between conjugated moieties, potentially impairing the cooperative binding required for induced proximity. Conversely, longer analogs like N-Boc-PEG12-alcohol increase hydrodynamic radius and may alter pharmacokinetic profiles and solubility thresholds . Furthermore, the Boc-hydroxyl functional pair cannot be replaced by other heterobifunctional configurations (e.g., NHS-ester/maleimide linkers) without fundamentally altering the conjugation sequence and site-specificity of the final product. The procurement of uniform, monodisperse N-Boc-PEG10-alcohol from qualified vendors ensures that the linker length and orthogonal reactivity are precisely as designed, whereas substitution risks introducing polydispersity, non-specific crosslinking, or steric incompatibility that undermines the intended biological or materials performance.

N-Boc-PEG10-alcohol Differentiating Evidence


Aqueous Solubility: PEG10 vs. Shorter PEG

The 10-unit PEG chain in N-Boc-PEG10-alcohol provides enhanced aqueous solubility compared to shorter PEG linkers such as N-Boc-PEG8-alcohol. While longer PEG chains generally increase water solubility through more extensive hydrogen bonding with water molecules , the computed LogP for N-Boc-PEG10-alcohol is -1.1 [1], confirming its hydrophilic character suitable for aqueous conjugation conditions. Suppliers report that N-Boc-PEG10-alcohol is freely soluble in aqueous media , whereas shorter PEG linkers exhibit comparatively lower aqueous solubility due to fewer hydrogen bond acceptor sites.

PEG linker solubility aqueous bioconjugation hydrophilic spacer

Acid-Labile Boc for Orthogonal Conjugation

N-Boc-PEG10-alcohol contains an acid-labile Boc protecting group that remains stable under neutral and basic conditions but is efficiently removed under acidic treatment to liberate the reactive primary amine. Standard Boc deprotection is achieved using 50% (v/v) TFA in DCM for approximately 50 minutes at room temperature [1], or alternatively with TFA/DCM (1:1, v/v) followed by immediate neutralization with NaHCO₃ . In contrast, unprotected amino-PEG linkers (e.g., NH2-PEG10-OH) are constitutively reactive and cannot be stored or handled under conditions where amine-reactive species are present without risking premature conjugation. The Boc group remains stable in a wide range of conditions including highly basic environments , allowing the hydroxyl group to be functionalized first without compromising the protected amine terminus.

Boc deprotection orthogonal conjugation controlled amine release

PEG10 Chain Length & Immunogenicity

The 10-unit PEG chain of N-Boc-PEG10-alcohol occupies an intermediate position in the PEG linker length spectrum. While direct immunogenicity data for N-Boc-PEG10-alcohol itself are not available in the retrieved literature, class-level evidence indicates that PEG molecular weight and chain length influence immunological recognition. High-molecular-weight PEG (>20 kDa) generally shows reduced immunogenicity because its extended structure restricts interactions with immune receptors [1]. Conversely, very short PEG linkers (e.g., PEG2-PEG4) may provide insufficient shielding to effectively reduce immunogenicity. PEG10, with a molecular weight of approximately 558 Da for the linker portion, provides a hydrodynamic radius sufficient to confer stealth properties while remaining below the renal filtration threshold. Studies on ADC linkers have shown that PEG8 and PEG12 linkers yield favorable pharmacokinetic profiles [2], suggesting that PEG10 occupies a functionally equivalent intermediate position.

PEG immunogenicity hydrodynamic radius PEGylation pharmacokinetics

Monodisperse Purity & Batch Reproducibility

N-Boc-PEG10-alcohol is commercially available as a monodisperse, single-molecular-weight species with certified purity specifications. Multiple suppliers report purity of ≥98% for this compound [1]. This contrasts with polydisperse PEG linkers, which contain a distribution of chain lengths and molecular weights that introduce irreproducible variability into conjugate stoichiometry, purification yields, and analytical characterization. In PROTAC development, linker length precision is not merely a purity metric but a functional requirement, as the distance between the target protein ligand and E3 ligase ligand critically determines ternary complex formation and degradation efficiency [2]. Polydisperse linkers produce heterogeneous PROTAC populations with variable linker lengths, confounding structure-activity relationship (SAR) interpretation and compromising degradation efficiency. The monodisperse nature of N-Boc-PEG10-alcohol ensures that every molecule in a batch possesses exactly 10 ethylene oxide units, enabling precise linker length optimization and reproducible synthetic outcomes.

monodisperse PEG linker purity batch consistency

Physical Properties: PEG10 vs. Alkyl Linkers

The physical properties of N-Boc-PEG10-alcohol distinguish it from alkyl-chain linkers and other non-PEG alternatives commonly used in bioconjugation. The compound has a predicted boiling point of 615.2±55.0°C at 760 mmHg and a predicted density of 1.1±0.1 g/cm³ . At room temperature, it exists as a pale yellow or colorless oily liquid , in contrast to solid alkyl linkers of comparable molecular weight. This liquid physical state facilitates handling and dissolution in organic solvents without the need for pre-warming or sonication that solid linkers may require. The storage condition specified is 2-8°C , indicating room-temperature liquid stability with refrigerated long-term storage. By comparison, non-PEG linkers such as alkyl diacid derivatives (e.g., glutaric acid-based linkers) lack the hydrogen bonding capacity and hydrophilic character conferred by the PEG chain, potentially limiting their utility in aqueous conjugation protocols.

linker thermal stability PEG physical properties formulation compatibility

N-Boc-PEG10-alcohol Application Scenarios


PROTAC Linker Library & SAR Optimization

N-Boc-PEG10-alcohol is specifically employed as a PEG-based PROTAC linker for systematic linker length optimization campaigns . Its monodisperse PEG10 chain provides a defined 10-unit ethylene glycol spacer, and systematic variation of linker length—using N-Boc-PEG8-alcohol, N-Boc-PEG10-alcohol, and N-Boc-PEG12-alcohol—enables researchers to identify the optimal linker length for maximal ternary complex formation and target degradation efficiency [1]. The Boc-hydroxyl orthogonal functionality supports sequential conjugation: the hydroxyl group can be first coupled to a target protein ligand bearing a carboxylic acid or activated ester, followed by Boc deprotection under acidic conditions (50% TFA/DCM, 50 min at RT) to liberate the amine for coupling to an E3 ligase ligand [2]. This stepwise approach enables the generation of structurally defined PROTAC libraries with precise control over linker composition, facilitating robust structure-activity relationship (SAR) analysis.

ADC Linker: Orthogonal Conjugation

N-Boc-PEG10-alcohol (also designated t-Boc-N-amido-PEG10-alcohol) is employed as a cleavable ADC linker in the synthesis of antibody-drug conjugates . The PEG10 spacer enhances solubility and reduces aggregation during the conjugation process, while the Boc-protected amine enables controlled, stepwise assembly of the ADC construct. The compound can be conjugated with cytotoxic payloads such as paclitaxel or docetaxel [1] following hydroxyl group activation. The hydrophilic PEG10 chain increases the water solubility of the resulting ADC, potentially improving pharmacokinetic properties and reducing aggregation-mediated clearance. The Boc group remains stable during antibody conjugation steps performed at neutral pH, then is deprotected to release the amine for subsequent payload attachment or for conjugation to a cleavable linker element.

Nanoparticle & Biomaterial Surface Functionalization

The heterobifunctional nature of N-Boc-PEG10-alcohol makes it suitable for surface modification of nanoparticles, biomaterials, and medical devices requiring controlled presentation of functional groups. The PEG10 spacer confers antifouling properties and reduces non-specific protein adsorption when immobilized on surfaces . The hydroxyl terminus can be used for direct surface attachment via silanization or other coupling chemistries, leaving the Boc-protected amine available for subsequent deprotection and conjugation of targeting ligands, fluorophores, or therapeutic agents. The monodisperse nature of N-Boc-PEG10-alcohol ensures uniform PEG brush density and thickness, critical parameters governing nanoparticle circulation time and biodistribution. The compound is applied in medical research, drug release systems, nanotechnology, and new materials research [1].

Controlled PEGylation for Peptides & Proteins

N-Boc-PEG10-alcohol serves as a monodisperse PEGylation reagent for site-specific modification of peptides and proteins. The hydroxyl group can be activated (e.g., converted to an NHS ester or other leaving group) for coupling to lysine residues or N-terminal amines on peptides, while the Boc group preserves an amine functionality for subsequent conjugation steps. Following peptide conjugation, the Boc group is deprotected using TFA/DCM (1:1, v/v) to expose a primary amine that can undergo further derivatization. The monodisperse PEG10 chain adds a defined molecular weight increment (557.67 Da) that is readily verified by mass spectrometry, facilitating quality control and characterization of the PEGylated product. This contrasts with polydisperse PEGylation reagents, which generate product mixtures with broad molecular weight distributions that complicate analytical characterization and regulatory documentation.

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